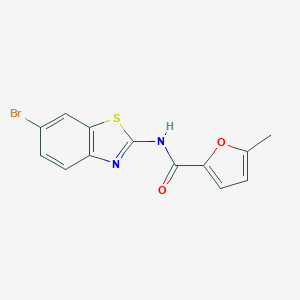![molecular formula C21H26N2O3S B214176 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B214176.png)
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine, also known as MDBP, is a psychoactive substance that belongs to the class of benzodioxole derivatives. It has gained attention in the scientific community due to its potential use in treating various psychiatric disorders.
Mecanismo De Acción
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine is believed to exert its effects by acting as a serotonin and dopamine reuptake inhibitor. It also has affinity for the 5-HT2A receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and is implicated in the pathophysiology of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine has several advantages for use in lab experiments, including its selective mechanism of action and its ability to modulate multiple neurotransmitter systems. However, its psychoactive effects may limit its use in certain experiments, and more research is needed to fully understand its safety and toxicity profile.
Direcciones Futuras
Future research on 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine should focus on its potential therapeutic applications in treating various psychiatric disorders, as well as its safety and toxicity profile. Additionally, more research is needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Finally, the development of more selective and potent derivatives of 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine may lead to the discovery of new treatments for psychiatric disorders.
Métodos De Síntesis
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydroiodic acid, followed by the reaction of the resulting compound with benzylmagnesium chloride and piperazine. The final product is obtained through the reaction of the intermediate with methylsulfonyl chloride.
Aplicaciones Científicas De Investigación
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine has been studied for its potential use in treating various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action is thought to involve the modulation of serotonin and dopamine neurotransmission.
Propiedades
Nombre del producto |
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine |
|---|---|
Fórmula molecular |
C21H26N2O3S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H26N2O3S/c1-24-19-11-17(12-20-21(19)26-15-25-20)14-23-9-7-22(8-10-23)13-16-3-5-18(27-2)6-4-16/h3-6,11-12H,7-10,13-15H2,1-2H3 |
Clave InChI |
FAWITJRPYDJACB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC=C(C=C4)SC |
SMILES canónico |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC=C(C=C4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)

![Methyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B214097.png)
![5-methyl-3-phenyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B214098.png)
![4-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B214099.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B214100.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane](/img/structure/B214101.png)
![N-methyl-5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide](/img/structure/B214102.png)

![methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B214105.png)
![2-(3,4-dimethoxyphenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B214107.png)

![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B214111.png)
![11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B214113.png)